2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present. Common reagents include halogens and alkylating agents.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide include:
3,4-dimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
3,4-dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety and is used in similar research contexts.
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the dimethoxyphenyl group but has a similar core structure.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-11-16(7-8-17(14)23-10-4-5-21(23)25)22-20(24)13-15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHRGMWLYJOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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